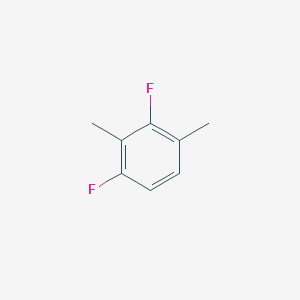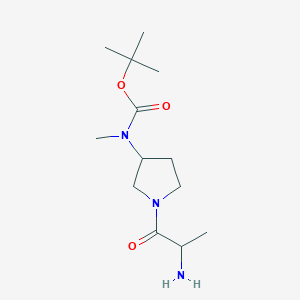
tert-Butyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and an aminopropanoyl moiety
Méthodes De Préparation
The synthesis of tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and subsequent coupling reactions. Common synthetic routes may involve the use of tert-butyl carbamate as a starting material, which is then subjected to various reaction conditions to achieve the desired product. Industrial production methods often employ palladium-catalyzed reactions and other advanced techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aminopropanoyl and pyrrolidine moieties, leading to the formation of various substituted products.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound used in various chemical syntheses.
tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)carbamate: A closely related compound with slight structural differences.
The uniqueness of tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H25N3O3 |
|---|---|
Poids moléculaire |
271.36 g/mol |
Nom IUPAC |
tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-6-10(8-16)15(5)12(18)19-13(2,3)4/h9-10H,6-8,14H2,1-5H3 |
Clé InChI |
BNKZLILNRMCUAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


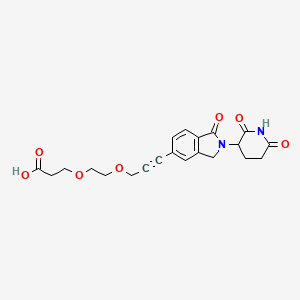
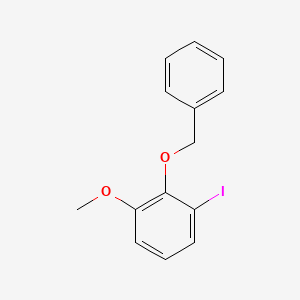
![N-(5-aminopentyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B14770886.png)
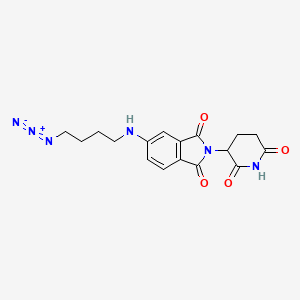
![acetic acid;(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B14770894.png)
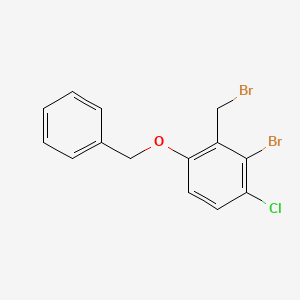
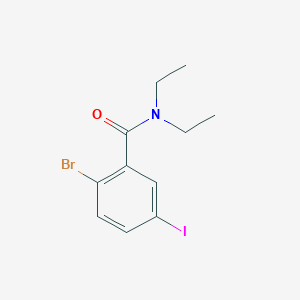
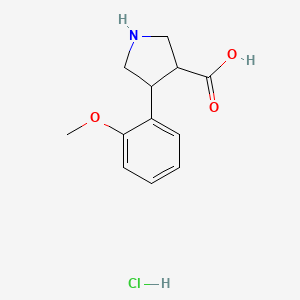
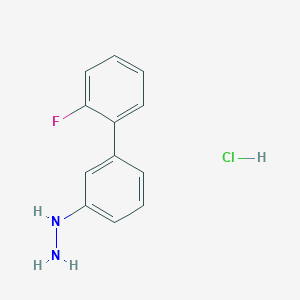
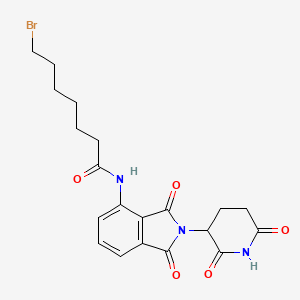
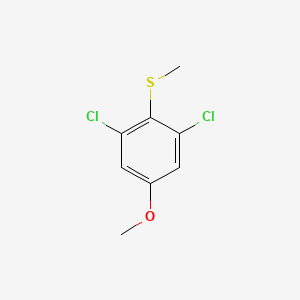

![Methyl 2'-oxospiro[indane-2,3'-pyrrolidine]-4-carboxylate](/img/structure/B14770944.png)
